REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[NH2:12][C:13]1[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=1>CN(C)C=O>[OH:19][C:15]1[CH:14]=[C:13]([N:12]2[C:1](=[O:11])[C:2]3=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]3[C:4]2=[O:6])[CH:18]=[CH:17][CH:16]=1
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Name
|
|
Quantity
|
452 g
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Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
334 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(C=CC1)O
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Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
140 °C
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Type
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CUSTOM
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Details
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The mixture is stirred at 140° C. for 8 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
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Details
|
During this period
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Type
|
CUSTOM
|
Details
|
water is removed by distillation by way of the head of a column
|
Type
|
TEMPERATURE
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Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitated solid is removed by suction filtration
|
Type
|
WASH
|
Details
|
The solid is washed first with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
with ethanol, and is then dried in vacuo
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |